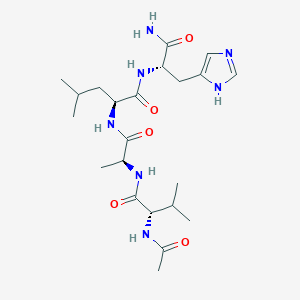
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: valine, alanine, leucine, and histidine, with an acetyl group attached to the N-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the histidine residue.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual amino acids or shorter peptide fragments, while oxidation can result in modified histidine residues.
Scientific Research Applications
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved may include:
Receptor binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme inhibition: Peptides can act as competitive inhibitors of enzymes, blocking substrate binding.
Protein-protein interactions: Peptides can modulate interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
N-Acetyl-L-valyl-L-alanyl-L-leucyl-L-histidinamide can be compared to other similar peptides, such as:
N-Acetyl-L-valyl-L-alanyl-L-aspartic acid: Similar in structure but contains aspartic acid instead of histidine.
N-Acetyl-L-alanyl-L-glutamine: Contains glutamine instead of leucine and histidine.
N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl chloromethyl ketone: Contains additional functional groups and different amino acids.
Properties
CAS No. |
393841-47-9 |
|---|---|
Molecular Formula |
C22H37N7O5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C22H37N7O5/c1-11(2)7-17(21(33)28-16(19(23)31)8-15-9-24-10-25-15)29-20(32)13(5)26-22(34)18(12(3)4)27-14(6)30/h9-13,16-18H,7-8H2,1-6H3,(H2,23,31)(H,24,25)(H,26,34)(H,27,30)(H,28,33)(H,29,32)/t13-,16-,17-,18-/m0/s1 |
InChI Key |
PENSRDDGEYGHFF-MGHWNKPDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


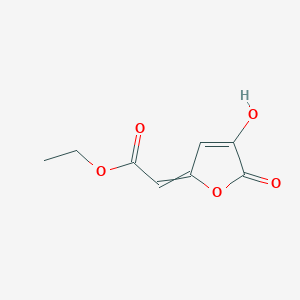
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

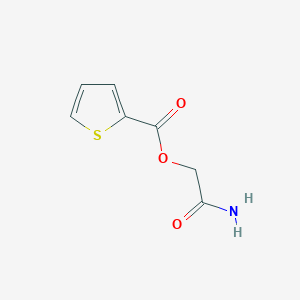
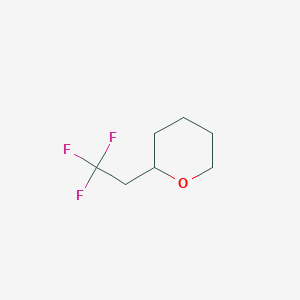
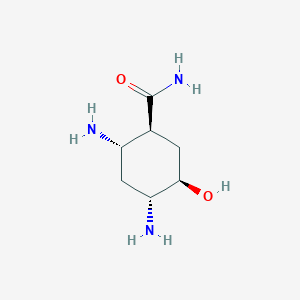
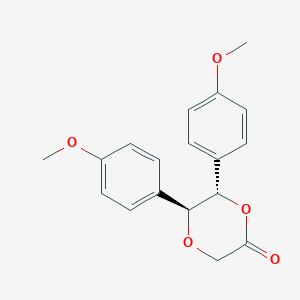
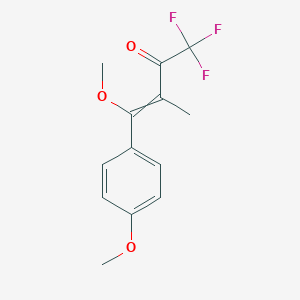
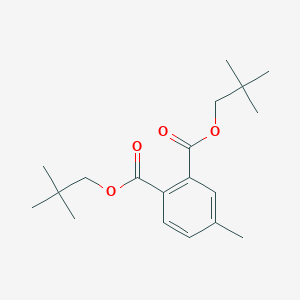
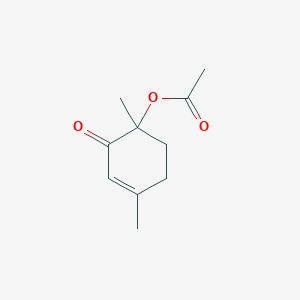
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
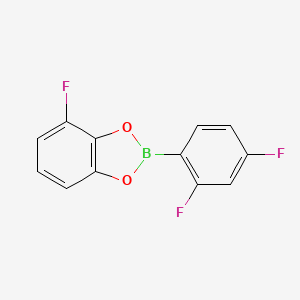
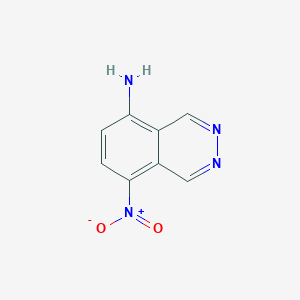
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
